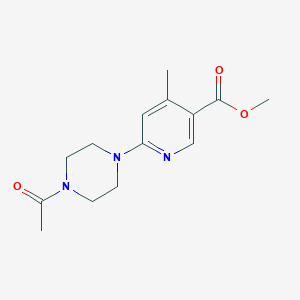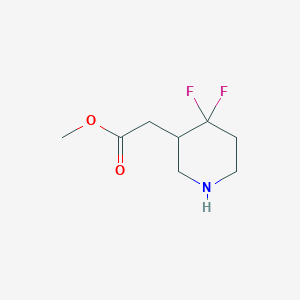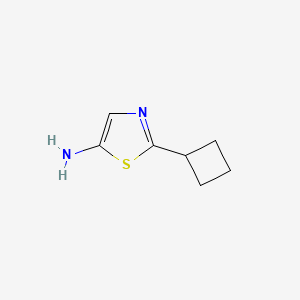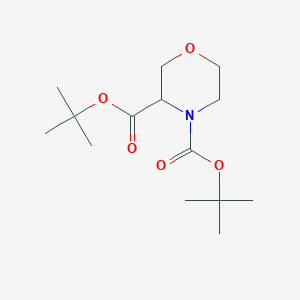
Di-tert-butyl morpholine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl morpholine-3,4-dicarboxylate is an organic compound with the molecular formula C14H25NO5. It is commonly used in organic synthesis as a temporary protective agent for protecting groups, particularly hydroxyl or amine groups . This compound is characterized by its functional groups, which make it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl morpholine-3,4-dicarboxylate can be synthesized through the reaction of morpholine derivatives with tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium bicarbonate to facilitate the formation of the desired product . The reaction conditions often include moderate temperatures and the use of organic solvents like toluene or tetrahydrofuran (THF) to dissolve the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl morpholine-3,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms .
Aplicaciones Científicas De Investigación
Di-tert-butyl morpholine-3,4-dicarboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of di-tert-butyl morpholine-3,4-dicarboxylate involves its ability to act as a protecting group. It temporarily masks reactive functional groups, allowing for selective reactions to occur without interference from the protected groups. The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the original functional groups .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: Similar in structure but with a methyl group at the 2-position.
N-BOC-3-hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester: Another compound used as a protecting group in organic synthesis.
Uniqueness
Di-tert-butyl morpholine-3,4-dicarboxylate is unique due to its specific functional groups and its ability to act as a versatile protecting agent in various chemical reactions. Its stability and ease of removal make it a valuable reagent in synthetic chemistry .
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
ditert-butyl morpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(16)10-9-18-8-7-15(10)12(17)20-14(4,5)6/h10H,7-9H2,1-6H3 |
Clave InChI |
HKYCOWNUUZENRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1COCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




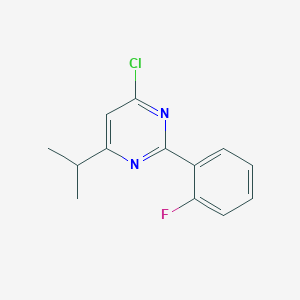

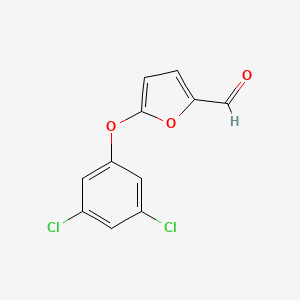
![3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11810085.png)




